molecular formula C9H9NO4 B8150217 (2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid

Cat. No.: B8150217
M. Wt: 195.17 g/mol
InChI Key: MWSKDGPKFCWPOF-QMMMGPOBSA-N
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Description

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Biological Activity

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid, also known as a derivative of phenylalanine, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chiral center at the second carbon atom, which contributes to its biological activity. The presence of the hydroxyl and formyl groups on the aromatic ring enhances its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic acids have shown effectiveness against various bacterial strains. A study highlighted that compounds containing hydroxyl groups can disrupt bacterial cell membranes, leading to cell death .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
3-Hydroxyphenylacetic Acid32Staphylococcus aureus
4-Hydroxybenzoic Acid64Escherichia coli
This compoundTBDTBD

2. Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals in the body. Similar compounds have demonstrated potent antioxidant activity through various assays such as DPPH and FRAP. The antioxidant capacity is often attributed to the presence of hydroxyl groups that can donate electrons .

Table 2: Antioxidant Activity Assays

Compound NameDPPH IC50 (µM)FRAP (mg Trolox/g)
3-Hydroxyphenylacetic Acid250.685
Quercetin151.200
This compoundTBDTBD

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies focusing on its ability to induce apoptosis in cancer cells. Flavonoid compounds, which share structural similarities, have shown to inhibit key enzymes involved in tumorigenesis and promote cell cycle arrest .

Case Study: Anticancer Mechanism

A study involving flavonoid derivatives indicated that these compounds could induce apoptosis in MCF-7 breast cancer cells by activating caspases and inhibiting cyclin-dependent kinases (CDKs). The structural modifications in related compounds significantly influenced their cytotoxicity against cancer cell lines .

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
Quercetin7.88MCF-7
This compoundTBDTBD

Properties

IUPAC Name

(2S)-2-amino-2-(4-formyl-3-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-8(9(13)14)5-1-2-6(4-11)7(12)3-5/h1-4,8,12H,10H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSKDGPKFCWPOF-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](C(=O)O)N)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57784-96-0
Record name Forphenicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57784-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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